![molecular formula C36H44N4O7S B1315370 Fmoc-L-beta-Homoarginine(Pmc) CAS No. 700377-76-0](/img/structure/B1315370.png)
Fmoc-L-beta-Homoarginine(Pmc)
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Overview
Description
“Fmoc-L-beta-Homoarginine(Pmc)” is a compound with the molecular formula C36H44N4O7S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of peptides like “Fmoc-L-beta-Homoarginine(Pmc)” typically involves Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at a low cost. The process involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The molecular structure of “Fmoc-L-beta-Homoarginine(Pmc)” can be represented by its IUPAC name, which is (3 S )-6- (diaminomethylideneamino)-3- (9 H -fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-L-beta-Homoarginine(Pmc)” are typically part of the peptide synthesis process. The Fmoc group is removed (deprotected) during the synthesis cycle, allowing the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis
“Fmoc-L-beta-Homoarginine(Pmc)” has a molecular weight of 676.8 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.Scientific Research Applications
Peptide Synthesis
Fmoc-L-beta-Homoarginine(Pmc) is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides . This compound is particularly useful for introducing the homoarginine residue, which can be pivotal in studying the structure-activity relationships of peptides.
Biomaterials Research
In biomaterials science, Fmoc-L-beta-Homoarginine(Pmc) contributes to the creation of self-assembling peptides. These peptides can form hydrogels and other structures that have applications in tissue engineering and regenerative medicine . The unique phase behavior of this compound in different solvents aids in the design of materials with desired properties.
Nutritional Science
While not a direct application of Fmoc-L-beta-Homoarginine(Pmc), the study of homoarginine is significant in nutritional science. Homoarginine is an amino acid that may have beneficial effects on cardiovascular health. Understanding its biosynthesis and metabolism can lead to nutritional interventions that promote its levels in the body .
Future Directions
The field of peptide synthesis, including compounds like “Fmoc-L-beta-Homoarginine(Pmc)”, is continually evolving. There is a growing demand for synthetic peptides in medicinal chemistry and pharmacology, leading to continuous improvements in peptide quality, synthesis time, and novel synthetic targets .
Mechanism of Action
Target of Action
The primary target of Fmoc-L-beta-Homoarginine(Pmc) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, endothelial, to modulate its activity
Biochemical Pathways
Given its target, it may influence pathways involving nitric oxide synthesis and signaling
Result of Action
Given its target, it may influence cellular processes regulated by nitric oxide . .
properties
IUPAC Name |
(3S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)33(23(3)25-16-17-36(4,5)47-32(21)25)48(44,45)40-34(37)38-18-10-11-24(19-31(41)42)39-35(43)46-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKMEQWQKICWRD-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477769 |
Source
|
Record name | Fmoc-beta-Homoarg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-beta-Homoarginine(Pmc) | |
CAS RN |
700377-76-0 |
Source
|
Record name | Fmoc-beta-Homoarg(Pmc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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